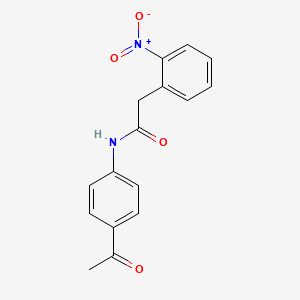![molecular formula C15H21N3OS B5689560 3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)
3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly known as Isoprenaline and is used in scientific research for its various biochemical and physiological effects.
作用机制
Isoprenaline acts by binding to beta-adrenergic receptors and stimulating the production of cyclic adenosine monophosphate (cAMP) in cells. This leads to the activation of various intracellular signaling pathways, resulting in physiological responses such as increased heart rate, bronchodilation, and vasodilation.
Biochemical and Physiological Effects
Isoprenaline has several biochemical and physiological effects, including increased heart rate, cardiac output, and blood pressure. It also causes bronchodilation, vasodilation, and increased glucose and fatty acid metabolism.
实验室实验的优点和局限性
Isoprenaline is a useful tool in scientific research, as it allows for the selective activation of beta-adrenergic receptors without affecting other receptors. However, its effects can be dose-dependent, and it may have different effects in different cell types or tissues.
未来方向
There are several future directions for research involving Isoprenaline, including investigating its effects on different beta-adrenergic receptor subtypes, its role in the regulation of glucose and lipid metabolism, and its potential therapeutic applications in various diseases. Additionally, the development of more selective beta-adrenergic receptor agonists could lead to new treatments for cardiovascular and respiratory diseases.
合成方法
The synthesis of Isoprenaline involves several steps, including the condensation of 3-thienylmethylamine with isopropyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4,6-dichloro-2-(propylamino) pyrimidine.
科学研究应用
Isoprenaline is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. It is used to investigate the mechanism of action of these receptors and their role in various physiological processes, including cardiovascular and respiratory functions.
属性
IUPAC Name |
2-[[(6-propan-2-ylpyrimidin-4-yl)amino]methyl]-3-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(2)14-6-15(18-10-17-14)16-7-13(8-19)5-12-3-4-20-9-12/h3-4,6,9-11,13,19H,5,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCDEXGAVZCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC(CC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


